Field: Biomedical Science
Application: Pseudouridine and its derivative N1-methylpseudouridine are potent nucleotide analogues used in RNA therapy and vaccine development.
Methods: These modifications are incorporated into nucleic acid oligomers, increasing their stability against degradation by enzymes, thus enhancing the drugs’ lifespan within the body.
Results: This became a crucial step for developing COVID-19 vaccine applied during the 2020 pandemic.
Field: Molecular Biology
Field: Pharmaceutical Science
Application: Pseudouridine (Ψ) and N1-methylpseudouridine (N1-Me-Ψ) became a milestone in developing mRNA drug candidates.
Application: Pseudouridylation is a common epitranscriptomic modification among over 170 known chemical RNA modifications.
Field: Plant Biology
Field: Medical Science
Field: Biochemistry
Application: Pseudouridine and its derivatives can be designed and synthesized to improve the biological function and expose new properties.
Pseudouridine is a modified nucleoside found predominantly in ribonucleic acid (RNA). It is characterized by the presence of a C-C bond between the ribose sugar's C1 and the uracil's C5, as opposed to the typical C1-N1 bond found in uridine. This structural modification imparts increased rotational freedom and conformational flexibility, enhancing the stability of RNA molecules. Pseudouridine is the most abundant RNA modification, playing crucial roles in various cellular processes such as translation, localization, and stabilization of RNA . It accounts for approximately 4% of nucleotides in yeast transfer RNA and is present across all three domains of life: bacteria, archaea, and eukaryotes .
Pseudouridine's impact on RNA function is multifaceted. The C-C bond and the extra hydrogen bond donor contribute to:
Additionally, pseudouridine can be involved in nucleophilic substitution reactions and can be synthesized through transglycosylation processes catalyzed by pseudouridine synthases .
Pseudouridine plays a critical role in enhancing the stability and functionality of RNA. It stabilizes RNA structures by forming additional hydrogen bonds with water molecules due to its unique imino group . This modification is essential for the proper functioning of various types of RNA, including ribosomal RNA, transfer RNA, and small nuclear RNA. Pseudouridine has been shown to fine-tune ribosome assembly and improve mRNA decoding during protein synthesis . Furthermore, it has implications in cellular stress responses; for instance, its levels increase during heat shock conditions to stabilize mRNA .
Pseudouridine is synthesized enzymatically through the action of pseudouridine synthases, which catalyze the conversion of uridine into pseudouridine. This process involves a transglycosylation reaction where the nucleobase undergoes structural rearrangement . Various synthetic routes have been explored in laboratory settings, including:
Pseudouridine has several applications in biotechnology and medicine:
Research on pseudouridine interactions focuses on its effects on RNA-protein complexes and its role in modulating biological processes. Studies indicate that pseudouridylation can influence protein translation efficiency by altering tRNA properties . Additionally, interaction studies involving bisulfite treatment have revealed how pseudouridine can be selectively labeled and quantified within complex RNA mixtures, providing insights into its functional roles in various biological contexts .
Pseudouridine shares similarities with several other modified nucleosides. Below are some notable compounds:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Uridine | Base structure | Standard nucleoside without modifications |
5-Methylcytidine | Methylated base | Enhances stability but lacks additional hydrogen bonds |
Dihydrouridine | Reduced double bond | Important for tRNA stability but less prevalent |
2'-O-Methyluridine | Methylated ribose | Commonly found in eukaryotic rRNA |
Pseudouridine's unique structural attributes—such as the extra hydrogen bond donor at N1—distinguish it from these compounds, allowing it to play specialized roles in RNA function and stability not shared by other modifications .